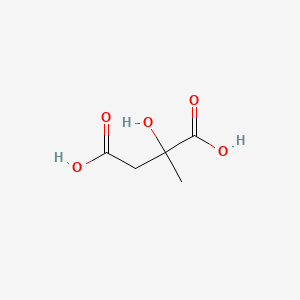
Bendazac sodium
Overview
Description
Bendazac, also known as bendazolic acid, is a non-steroidal anti-inflammatory drug (NSAID) used for joint and muscular pain . It is available as an eye drop for the treatment of cataracts and as a topical cream for the treatment of dermatitis, eczema, hives, skin ulcers, and other inflammatory skin conditions .
Synthesis Analysis
The synthesis of Bendazac involves the use of chloroacetamide in the alkylation step, followed by acid hydrolysis . The principal action of Bendazac is the inhibition of protein denaturation .Molecular Structure Analysis
The molecular formula of Bendazac is C16H14N2O3 . The molecular weight is 282.299 g/mol .Chemical Reactions Analysis
Bendazac is known for its anti-inflammatory, anti-necrotic, choleretic, and anti-lipidemic characteristics . Its principal action is the inhibition of protein denaturation .Physical And Chemical Properties Analysis
Bendazac is a solid substance . It has a molar mass of 282.299 g/mol . It is soluble in DMSO .Scientific Research Applications
Treatment of Cataracts
Bendazac sodium is used in the treatment of cataracts . It is commercially available for general use as an anticataract drug in Argentina, South Korea, and several European countries . Preliminary studies evaluating bendazac lysine 0.5% eye drops have reported comparable results to those obtained with oral treatment .
Topical Antioxidant Delivery to the Lens
Bendazac sodium has been studied for its potential in topical antioxidant delivery to the lens . This is particularly relevant in the context of age-related cataracts, where the human lens undergoes morphological, biochemical, and physical changes leading to opacification .
Treatment of Inflammatory Skin Conditions
Bendazac sodium is used as a topical cream for the treatment of dermatitis, eczema, hives, skin ulcers, and other inflammatory skin conditions . It is a non-steroidal anti-inflammatory drug (NSAID) that helps reduce inflammation and alleviate symptoms associated with these conditions .
Antidenaturant Drug
Bendazac sodium is one of the first selective antidenaturant drugs . It has been shown that protein denaturation has two main pathological sequelae. The first concerns the so-called primary (innate) inflammation .
Treatment of Primary Inflammation
Bendazac sodium has been used in the treatment of primary inflammation . This type of inflammation is part of homeostasis, the fundamental process of life of preserving the milieu intérieur by reacting to changes with opposing measures .
Treatment of Secondary Inflammation
Bendazac sodium has also been used in the treatment of secondary inflammation . This type of inflammation is a result of overactivation or deviation of the underlying physiological process .
Mechanism of Action
Target of Action
Bendazac Sodium, a non-steroidal anti-inflammatory drug (NSAID), primarily targets ocular lens proteins . These proteins play a crucial role in maintaining the transparency and refractive index of the lens, which is essential for vision.
Mode of Action
The principal action of Bendazac Sodium is the inhibition of protein denaturation . It interacts with ocular lens proteins and prevents their denaturation, a process that can lead to the formation of cataracts .
Pharmacokinetics
Bendazac Sodium is largely eliminated by metabolism, with more than 60% of an administered dose excreted in the urine as the hydroxylated primary metabolite 5-hydroxybendazac and its glucuronide . Approximately 15% of a Bendazac Sodium dose is also excreted in the urine unchanged and as a glucuronide . The plasma elimination half-life of Bendazac Sodium is given as 1.7 to 5.2 hours, with a mean of 3.5 hours .
Result of Action
The primary molecular effect of Bendazac Sodium is the inhibition of protein denaturation in the lens of the eye . This results in the management and delay of cataract progression, thereby preserving vision . It’s important to note that bendazac sodium has been withdrawn or discontinued in various international regions due to its potential for eliciting hepatotoxicity .
Action Environment
The action, efficacy, and stability of Bendazac Sodium can be influenced by various environmental factors. For instance, patients with hepatic cirrhosis or renal insufficiency may experience altered pharmacokinetics due to impaired drug metabolism . Therefore, the patient’s health status and physiological environment can significantly impact the drug’s action.
properties
IUPAC Name |
sodium;2-(1-benzylindazol-3-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3.Na/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;/h1-9H,10-11H2,(H,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFGHIKJGVMEFT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20187-55-7 (Parent) | |
| Record name | Bendazac sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046644 | |
| Record name | Bendazac sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bendazac sodium | |
CAS RN |
22199-35-5, 23255-99-4 | |
| Record name | 1H-Benzimidazole, 2-(phenylmethyl)-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bendazac sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bendazac sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium [[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENDAZAC SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SW243Q44Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B3421862.png)

![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)

![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B3421897.png)
![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3421906.png)



![1H-imidazo[4,5-c]quinoline](/img/structure/B3421937.png)
